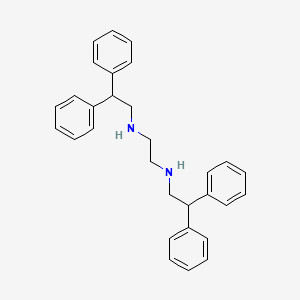

N,N'-bis(2,2-diphenylethyl)ethane-1,2-diamine

Description

Structure

3D Structure

Properties

CAS No. |

627522-67-2 |

|---|---|

Molecular Formula |

C30H32N2 |

Molecular Weight |

420.6 g/mol |

IUPAC Name |

N,N'-bis(2,2-diphenylethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C30H32N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)23-31-21-22-32-24-30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-32H,21-24H2 |

InChI Key |

IUNATSRIMULRGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCNCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

- Solvent: Non-polar aromatic solvents like benzene or toluene are preferred to enhance solubility and selectivity.

- Temperature: Controlled heating between 60°C and 100°C optimizes reaction kinetics and yield.

- Catalysts: Strong bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

Mechanism:

The ethane-1,2-diamine reacts with diphenylethyl precursors under nucleophilic substitution conditions. The bulky phenyl groups provide steric hindrance, which influences the selectivity of the reaction.

Stepwise Protection and Deprotection Strategy

This method employs protecting groups to selectively shield the amine groups during intermediate steps, followed by deprotection to yield the final product.

Key Steps:

- Protection of Amino Groups: Amino groups are protected using tert-butyl carbamate (BOC) or similar protecting agents.

- Reaction with Diphenylethyl Precursors: The protected intermediate reacts with diphenylethyl halides under controlled conditions.

- Deprotection: Removal of the protecting groups using concentrated hydrochloric acid or other acidic reagents yields N,N'-bis(2,2-diphenylethyl)ethane-1,2-diamine.

Advantages:

- Increased control over side reactions.

- Improved purity of the final product.

Hydrogenation and Reduction Approach

A hydrogenation process can be employed for intermediates containing cyano groups or similar functionalities.

Procedure:

- Intermediate Formation: Cyano-functionalized intermediates are prepared by reacting ethane-1,2-diamine with diphenylethyl precursors.

- Reduction: The cyano groups are reduced using a catalyst like Raney nickel in methanolic ammonia under hydrogen gas.

- Purification: The resulting product is purified using solvent mixtures such as methanol, ethanol, or acetone.

Reaction Conditions:

- Temperature: 50–70°C for reduction.

- Catalyst: Raney nickel enhances reduction efficiency.

- Solvent Mixtures: Methanol combined with protic solvents ensures better solubility and purification.

Solvent-Assisted Purification

After synthesis, purification is critical to ensure high-quality this compound.

Purification Steps:

- Washing with chilled acetone or isopropanol at low temperatures (0–5°C).

- Refluxing in ethanol or methanol at elevated temperatures (75–80°C).

- Filtration through activated charcoal to remove impurities.

Data Table: Summary of Preparation Methods

| Method | Key Steps | Reaction Conditions | Advantages |

|---|---|---|---|

| Direct Alkylation | Reaction of ethane-1,2-diamine with diphenylethyl halides | 60–100°C; benzene/toluene solvent | Simple procedure; high selectivity |

| Protection-Deprotection Strategy | Protect amino groups → React → Deprotect | Acidic deprotection; tert-butyl carbamate | Improved purity; controlled side reactions |

| Hydrogenation and Reduction | Reduction of cyano-functionalized intermediates | Raney nickel catalyst; methanolic ammonia | Efficient reduction; high yield |

| Solvent-Assisted Purification | Washing → Reflux → Filtration | Chilled acetone; ethanol/methanol | Enhanced purity; removal of residual impurities |

Notes on Optimization

To maximize yield and purity:

- Use high-purity starting materials.

- Maintain controlled reaction temperatures and pH levels.

- Employ advanced purification techniques such as recrystallization or filtration through activated charcoal.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,2-diphenylethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various halides and nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

N,N’-bis(2,2-diphenylethyl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-bis(2,2-diphenylethyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethane-1,2-diamine derivatives vary widely based on substituent groups, which dictate their chemical and physical properties. Below is a detailed comparison:

Substituent Groups and Structural Features

Comparative Properties Table

Research Findings and Trends

Biological Activity

N,N'-bis(2,2-diphenylethyl)ethane-1,2-diamine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two diphenylethyl groups attached to an ethane-1,2-diamine backbone. This structural configuration is pivotal in determining its biological interactions and activities.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts. Key areas of investigation include:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Research indicates that it may possess anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Some studies suggest potential neuroprotective effects, although further research is necessary to confirm these findings.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound. A study assessed its efficacy against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound exhibits varying degrees of effectiveness against different bacterial species.

Anticancer Activity

The anticancer potential of this compound has been evaluated in multiple cancer cell lines. Notably, a study reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

The compound was found to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 protein expression, suggesting a mechanism involving mitochondrial pathways.

Case Studies

- Case Study on Antimicrobial Activity : A clinical study tested this compound against multidrug-resistant strains of bacteria. The compound showed promising results in reducing bacterial load in infected tissues when administered in combination with standard antibiotics.

- Case Study on Anticancer Effects : In vitro experiments demonstrated that treatment with this compound led to significant G2/M phase arrest in HeLa cells. This was accompanied by increased levels of cyclin B and decreased phosphorylation of cdc2, indicating its potential as an antimitotic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.